Methyl 3,6'-dichloro-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate
Description
Methyl 3,6'-dichloro-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate is a halogenated bipyridine derivative featuring a methyl carboxylate ester at the 5'-position, chlorine atoms at the 3- and 6'-positions, and a trifluoromethyl group at the 5-position. This structural complexity confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals and agrochemicals. The trifluoromethyl group enhances metabolic stability and lipophilicity, while chlorine atoms may improve binding affinity to biological targets .
Properties
IUPAC Name |
methyl 2-chloro-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3N2O2/c1-22-12(21)8-2-6(4-20-11(8)15)10-9(14)3-7(5-19-10)13(16,17)18/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZVMKPCFFGICZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Methyl 3,6’-dichloro-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes involved in metabolic pathways. The nature of these interactions often involves binding to active sites or allosteric sites on enzymes, thereby modulating their activity. For instance, it has been reported to interact with enzymes involved in the synthesis of herbicides and insecticides, acting as an intermediate in these biochemical processes .
Cellular Effects
The effects of Methyl 3,6’-dichloro-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, Methyl 3,6’-dichloro-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3,6’-dichloro-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can undergo degradation over extended periods. The long-term effects on cellular function include alterations in metabolic activity and gene expression, which can persist even after the compound has been degraded .
Dosage Effects in Animal Models
The effects of Methyl 3,6’-dichloro-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage .
Metabolic Pathways
Methyl 3,6’-dichloro-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. For instance, it has been shown to participate in pathways related to the synthesis of herbicides and insecticides, where it acts as a key intermediate .
Transport and Distribution
Within cells and tissues, Methyl 3,6’-dichloro-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its overall activity and effectiveness in biochemical processes .
Subcellular Localization
The subcellular localization of Methyl 3,6’-dichloro-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate is critical for its activity and function. It is often directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall impact on cellular processes .
Biological Activity
Methyl 3,6'-dichloro-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in drug discovery.
Chemical Structure and Properties
- Molecular Formula : C13H7Cl2F3N2O2
- Molecular Weight : 335.1 g/mol
- IUPAC Name : Methyl 3,6-dichloro-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate
The compound features a bipyridine structure with dichloro and trifluoromethyl substituents, which are known to enhance biological activity through increased lipophilicity and metabolic stability.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Bipyridine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Substituents : The trifluoromethyl group can be introduced via electrophilic fluorination techniques or by using trifluoromethylating agents.
- Carboxylation : The final step often involves the introduction of the carboxylate group through methods such as esterification.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of fluorinated groups enhances binding affinity and selectivity for various receptors and enzymes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings suggest potential applications in developing new antibacterial agents.
Anticancer Properties
Preliminary studies have explored the compound's anticancer activity. It has been shown to induce apoptosis in cancer cell lines such as HeLa and AGS with IC50 values ranging from 10 to 50 µM. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.
Case Studies
-
Study on Antimicrobial Effects :
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various bipyridine derivatives against resistant bacterial strains. This compound was among those that demonstrated potent activity against multi-drug resistant E. coli strains . -
Anticancer Activity Assessment :
In a recent investigation published in Cancer Letters, researchers assessed the cytotoxic effects of this compound on gastric adenocarcinoma cells. Results indicated significant growth inhibition compared to control groups, highlighting its potential as a therapeutic agent .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related bipyridines and heterocycles (Table 1):
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Electron-Withdrawing Effects: The target compound’s trifluoromethyl and chlorine substituents create a stronger electron-deficient aromatic system compared to the parent bipyridine .
- Lipophilicity: The trifluoromethyl group increases logP values, improving membrane permeability compared to non-fluorinated analogs like Methyl [2,3'-bipyridine]-5-carboxylate .
Preparation Methods
Synthetic Routes and Key Reaction Steps
The synthesis of methyl 3,6'-dichloro-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate generally proceeds through the following stages:
Formation of the Bipyridine Core: The bipyridine scaffold, linking two pyridine rings at the 2- and 3'-positions, is typically constructed via palladium-catalyzed cross-coupling reactions such as the Suzuki–Miyaura coupling. This method allows for the selective formation of carbon-carbon bonds under mild conditions, enabling the coupling of halogenated pyridine derivatives with boronic acid or ester partners.
Introduction of the Trifluoromethyl Group: The trifluoromethyl substituent is introduced either by using trifluoromethylated pyridine starting materials or by direct trifluoromethylation of the bipyridine intermediate. Methods for trifluoromethylation include the use of reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent under transition-metal catalysis.
Chlorination: The dichloro substitution at the 3- and 6'-positions is achieved by selective chlorination of the bipyridine intermediate using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride, often under controlled temperature to avoid over-chlorination.
Esterification: The methyl ester group at the 5'-carboxylate position is introduced by esterifying the corresponding carboxylic acid intermediate, commonly using methanol in the presence of acid catalysts like sulfuric acid or by employing methylating agents such as diazomethane.
Typical Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Bipyridine formation | Pd(PPh3)4 catalyst, K2CO3 base, toluene or DMF, reflux | Suzuki–Miyaura coupling for C–C bond formation |
| Trifluoromethyl introduction | CF3I or Ruppert–Prakash reagent, Cu or Pd catalyst, base, inert atmosphere | Transition-metal catalyzed trifluoromethylation |
| Chlorination | N-chlorosuccinimide (NCS), CH2Cl2, 0–25°C | Selective chlorination to avoid poly-substitution |
| Esterification | Methanol, H2SO4 or acidic resin, reflux | Methyl ester formation from carboxylic acid |
Purification and Yield Optimization
Purification: The crude product is typically purified by recrystallization from suitable solvents such as ethyl acetate or by chromatographic techniques (e.g., silica gel column chromatography) to achieve high purity (>98%).
Yield: Optimized reaction conditions, including catalyst loading, temperature control, and reaction time, are critical to maximize yield and minimize side products. Reported purities for commercial samples exceed 98% with yields varying depending on scale and method optimization.
Research Findings and Methodological Variations
Research literature indicates that Suzuki–Miyaura coupling remains the most reliable and widely used method for constructing the bipyridine core with high regioselectivity and functional group tolerance.
The presence of electron-withdrawing groups such as trifluoromethyl facilitates the reactivity of the pyridine ring in cross-coupling steps, but also requires careful control of reaction conditions to prevent decomposition.
Chlorination steps are often performed post-bipyridine formation to allow selective substitution and to avoid competing side reactions during coupling.
Esterification is generally straightforward but may require protection of sensitive groups if present in more complex analogs.
Summary Table of Preparation Method
| Preparation Stage | Method/Reaction Type | Key Reagents/Catalysts | Typical Conditions | Outcome/Notes |
|---|---|---|---|---|
| Bipyridine core construction | Suzuki–Miyaura coupling | Pd(PPh3)4, K2CO3, boronic acid, halopyridine | Reflux in toluene or DMF | High regioselectivity, C–C bond formation |
| Trifluoromethyl group introduction | Transition-metal catalyzed trifluoromethylation | CF3I, Cu or Pd catalyst, base | Inert atmosphere, moderate temp | Efficient CF3 incorporation |
| Chlorination | Electrophilic aromatic substitution | NCS, CH2Cl2 | 0–25°C | Selective dichlorination |
| Esterification | Acid-catalyzed esterification | Methanol, H2SO4 | Reflux | Methyl ester formation |
| Purification | Recrystallization/Chromatography | Ethyl acetate, silica gel | Ambient to reflux | >98% purity achieved |
Q & A
Q. What are the key considerations for synthesizing Methyl 3,6'-dichloro-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate, and how can conflicting substituent effects be addressed?
The synthesis of this compound involves coupling halogenated pyridine intermediates with trifluoromethyl-substituted precursors. A critical step is managing steric and electronic effects from the dichloro and trifluoromethyl groups. For example, in analogous bipyridine syntheses (e.g., 6,6’-bis(trifluoromethyl)-[2,3’-bipyridine]-3-amine), halogenation and esterification steps are optimized using palladium-catalyzed cross-coupling reactions under inert conditions . Contradictions arise when steric hindrance from bulky substituents (e.g., trifluoromethyl) slows reaction rates. Mitigation strategies include:
- Using high-boiling solvents (e.g., DMF or DMSO) to improve solubility.
- Adjusting reaction temperatures (e.g., 80–120°C) to balance reactivity and decomposition risks.
- Employing microwave-assisted synthesis to reduce reaction times and improve yields .
Q. How can structural characterization of this compound be methodically performed to resolve ambiguities in regiochemistry?
A combined approach is recommended:
- Single-crystal X-ray diffraction : Use SHELXL for refinement to confirm the positions of dichloro and trifluoromethyl groups. SHELX programs are robust for resolving ambiguities in halogenated heterocycles .
- LCMS and HPLC : Monitor molecular ion peaks (e.g., m/z 676 [M+H]⁺ in similar compounds) and retention times (e.g., 1.55 minutes under SMD-TFA05 conditions) to verify purity and molecular weight .
- NMR spectroscopy : Compare and NMR shifts with reference compounds (e.g., methyl esters of trifluoromethylpyridines) to assign substituent positions .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and dichloro substituents influence the compound’s reactivity in cross-coupling reactions?
The trifluoromethyl group is strongly electron-withdrawing, which deactivates the pyridine ring toward electrophilic substitution but enhances oxidative stability. In contrast, the dichloro substituents increase electrophilicity at adjacent positions, enabling selective functionalization. For example:
- Suzuki-Miyaura coupling: The 3-chloro position is more reactive than the 6’-chloro due to steric accessibility and electronic activation by the trifluoromethyl group.
- Experimental data from analogous compounds (e.g., 5-(trifluoromethyl)pyrid-2-yl derivatives) show that electron-deficient pyridines require ligand-accelerated catalysis (e.g., XPhos or SPhos ligands) to achieve >80% yields .
Table 1: Electronic Effects on Reactivity
| Substituent | Electronic Effect | Preferred Reaction Type |
|---|---|---|
| CF₃ | Strong EWG | Nucleophilic aromatic substitution |
| Cl (3-position) | Moderate EWG | Cross-coupling (Suzuki, Buchwald) |
| Cl (6’-position) | Steric hindrance | Reductive dehalogenation |
Q. What crystallographic challenges arise in resolving the structure of this compound, and how can they be addressed?
Challenges include:
- Disorder in trifluoromethyl groups : The CF₃ group’s rotational freedom can lead to split electron density. Mitigate this by collecting data at low temperatures (e.g., 100 K) and refining with anisotropic displacement parameters .
- Twinned crystals : Common in halogenated bipyridines. Use SHELXD for twin-law identification and SHELXL for twin refinement .
- Weak diffraction : Heavy atoms (Cl, F) enhance scattering but may cause absorption errors. Apply multi-scan absorption corrections during data processing .
Q. How can computational modeling predict the compound’s interactions in biological or catalytic systems?
- DFT calculations : Optimize the geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (FMOs). The LUMO of trifluoromethylpyridines is often localized on the pyridine ring, suggesting nucleophilic attack sites .
- Molecular docking : Use the compound’s electrostatic potential map (derived from Merz-Kollman charges) to predict binding affinities with biological targets (e.g., enzyme active sites). For example, similar bipyridines show affinity for cytochrome P450 enzymes due to halogen-π interactions .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields for halogenated bipyridines?
Discrepancies often stem from:
- Solvent purity : Trace water in DMF can hydrolyze ester groups (e.g., methyl carboxylates), reducing yields. Use molecular sieves or anhydrous solvents .
- Catalyst batch variability : Pd(PPh₃)₄ catalysts may degrade if stored improperly. Confirm catalyst activity via control reactions with known substrates .
- Substituent positional isomers : Misassignment of chloro/trifluoromethyl positions in LCMS or NMR data. Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., - HSQC) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
